C7H12ClF2N

Description

BenchChem offers high-quality C7H12ClF2N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C7H12ClF2N including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

1234616-11-5; 1254104-06-7 |

|---|---|

Molecular Formula |

C7H12ClF2N |

Molecular Weight |

183.63 |

IUPAC Name |

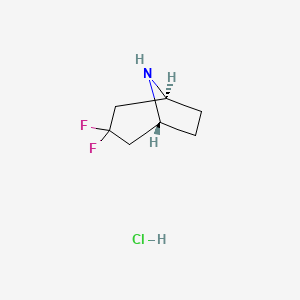

(1S,5R)-3,3-difluoro-8-azabicyclo[3.2.1]octane;hydrochloride |

InChI |

InChI=1S/C7H11F2N.ClH/c8-7(9)3-5-1-2-6(4-7)10-5;/h5-6,10H,1-4H2;1H/t5-,6+; |

InChI Key |

NGTCPVASXFKEQR-KNCHESJLSA-N |

SMILES |

C1CC2CC(CC1N2)(F)F.Cl |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and purification of C7H12ClF2N

An In-depth Technical Guide to the Synthesis and Purification of N-(2-chloro-2,2-difluoroethyl)cyclopentanamine (C7H12ClF2N)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for N-(2-chloro-2,2-difluoroethyl)cyclopentanamine, a representative compound of the molecular formula C7H12ClF2N. The document details a step-by-step synthetic protocol, methods for purification and characterization, and essential safety considerations. This guide is intended for an audience with a background in organic chemistry and is designed to be a practical resource for researchers in drug discovery and development.

Introduction

The synthesis of novel chemical entities with specific physicochemical properties is a cornerstone of modern drug discovery. Halogenated organic compounds, in particular, have garnered significant interest due to the unique effects of halogens on molecular conformation, lipophilicity, and metabolic stability. This guide focuses on a representative fluorinated and chlorinated amine, N-(2-chloro-2,2-difluoroethyl)cyclopentanamine (C7H12ClF2N). While specific literature on this exact molecule is scarce, this document outlines a robust and logical synthetic and purification strategy based on well-established chemical principles and analogous reactions.

The proposed synthesis involves a two-step process starting from the commercially available cyclopentanone. The first step is a reductive amination to produce cyclopentylamine, followed by an N-alkylation with a suitable 2-chloro-2,2-difluoroethylating agent. The subsequent purification and characterization are critical steps to ensure the compound's identity and purity for further applications.

Proposed Synthesis of N-(2-chloro-2,2-difluoroethyl)cyclopentanamine

The synthesis of the target compound can be efficiently achieved through a two-step sequence as illustrated below.

Diagram of the Synthetic Workflow

Caption: Proposed two-step synthesis of N-(2-chloro-2,2-difluoroethyl)cyclopentanamine.

Step 1: Synthesis of Cyclopentylamine via Reductive Amination

The initial step involves the conversion of cyclopentanone to cyclopentylamine. Reductive amination is a classic and efficient method for this transformation.

Protocol:

-

A high-pressure autoclave is charged with cyclopentanone, a suitable solvent such as ethanol, and a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).

-

The autoclave is sealed and purged with nitrogen, then filled with ammonia to the desired pressure.

-

Hydrogen gas is introduced, and the reaction mixture is heated and stirred. The reaction progress is monitored by measuring hydrogen uptake.

-

Upon completion, the reactor is cooled, and the pressure is released.

-

The catalyst is removed by filtration.

-

The filtrate is then distilled to remove the solvent and isolate the cyclopentylamine product.

| Parameter | Value | Reference |

| Reactants | Cyclopentanone, Ammonia, Hydrogen | General Organic Chemistry Principles |

| Catalyst | Raney Nickel or Pd/C | General Organic Chemistry Principles |

| Solvent | Ethanol | General Organic Chemistry Principles |

| Temperature | 80-120 °C | General Organic Chemistry Principles |

| Pressure | 50-100 atm | General Organic Chemistry Principles |

Step 2: N-Alkylation to Yield N-(2-chloro-2,2-difluoroethyl)cyclopentanamine

The second step is the N-alkylation of cyclopentylamine with a suitable electrophile, such as 1-bromo-2-chloro-2,2-difluoroethane, to introduce the chloro-difluoroethyl group.

Protocol:

-

To a solution of cyclopentylamine in a polar aprotic solvent like acetonitrile, a base such as potassium carbonate is added.

-

1-bromo-2-chloro-2,2-difluoroethane is added dropwise to the stirred mixture at room temperature.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

After cooling to room temperature, the inorganic salts are filtered off.

-

The solvent is removed under reduced pressure to yield the crude product.

| Parameter | Value | Reference |

| Reactants | Cyclopentylamine, 1-bromo-2-chloro-2,2-difluoroethane | Analogous N-alkylation reactions |

| Base | Potassium Carbonate (K2CO3) | Analogous N-alkylation reactions |

| Solvent | Acetonitrile (CH3CN) | Analogous N-alkylation reactions |

| Temperature | Reflux (approx. 82 °C) | Analogous N-alkylation reactions |

| Reaction Time | 6-12 hours | Analogous N-alkylation reactions |

Purification of N-(2-chloro-2,2-difluoroethyl)cyclopentanamine

Purification of the crude product is essential to remove unreacted starting materials, by-products, and other impurities.[1][2][3] For a liquid product like the target compound, distillation or column chromatography are suitable methods.[1][3]

Purification Workflow

Caption: Decision tree for the purification of the target compound.

Protocol for Flash Column Chromatography

Flash column chromatography is a preferred method for obtaining high-purity samples on a laboratory scale.[4]

-

Stationary Phase: Silica gel is a common choice for the separation of moderately polar compounds like amines.[4]

-

Eluent System: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC analysis to achieve good separation of the product from impurities.[4] A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, may be necessary for complex mixtures.[5]

-

Procedure:

-

A slurry of silica gel in the initial eluent is packed into a glass column.[4]

-

The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.

-

The eluent is passed through the column under positive pressure.

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified N-(2-chloro-2,2-difluoroethyl)cyclopentanamine.

-

Characterization

The identity and purity of the final product must be confirmed using a combination of spectroscopic and analytical techniques.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and connectivity of protons in the molecule.

-

¹³C NMR: Will show the number of unique carbon environments.

-

¹⁹F NMR: Is crucial for confirming the presence and environment of the fluorine atoms.

-

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[6] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess the purity of the sample and identify any volatile impurities.[5][6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Will identify the functional groups present in the molecule, such as the N-H bond of the secondary amine.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

-

Reagent Hazards:

-

Cyclopentanone: Flammable liquid and vapor.

-

Ammonia: Corrosive and toxic gas.

-

Hydrogen: Extremely flammable gas.

-

Raney Nickel: Pyrophoric catalyst.

-

1-bromo-2-chloro-2,2-difluoroethane: Potential irritant and harmful if inhaled or absorbed through the skin.

-

-

Product Hazards: The toxicological properties of N-(2-chloro-2,2-difluoroethyl)cyclopentanamine have not been established. It should be handled with care as a potentially hazardous substance.

Conclusion

This technical guide has outlined a feasible and detailed approach for the synthesis and purification of N-(2-chloro-2,2-difluoroethyl)cyclopentanamine. The described methods are based on established organic chemistry principles and provide a solid foundation for the laboratory preparation of this compound. Adherence to the described purification and characterization techniques will ensure the final product's high purity and structural integrity, making it suitable for further research and development activities.

References

- Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Preprints.org.

- Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). (2022, April 19). Study Mind.

- Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Chemical Society.

- Easy purification of isomers with prepacked glass columns. (n.d.).

- How To Run A Reaction: Purification. (n.d.). Department of Chemistry : University of Rochester.

- Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. (n.d.).

- Synthesis of racemic amphetamine derivatives by cuprate addition reaction with aziridine phosphoramid

- Azzena, U., Dettori, G., Lubinu, C., Mannu, A., & Pisano, L. (2005). Reduction of stilbenes with Na metal in dry THF allowed easy access to various 1,2-diaryl-1,2-disodiumethanes. These diorganometallic intermediates gave 1,2-diarylethanes upon aqueous work up, or trans-1,2-diaryl-substituted cyclopentanes by cycloalkylation with 1,3-dichloropropanes. Tetrahedron, 61, 8663-8668.

- purification strategies to separate cis and trans isomers of 2-Methyl-3-phenylaziridine. (n.d.). Benchchem.

Sources

Solubility Profiling of Fluorinated Spirocyclic Amine Salts

Focus Compound: C₇H₁₂ClF₂N (Isomers: 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride / 2,2-Difluoro-6-azaspiro[2.5]octane hydrochloride)[1][2]

Executive Summary

The chemical formula C₇H₁₂ClF₂N most commonly refers to the hydrochloride salt of a fluorinated spirocyclic amine, specifically 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride (CAS: 1282532-00-6) or its isomer 2,2-Difluoro-6-azaspiro[2.5]octane hydrochloride (CAS: 1263132-31-5).[1][2]

These compounds are critical "Fsp³-rich" building blocks in modern medicinal chemistry, utilized as bioisosteres for piperidines or phenyl rings to improve metabolic stability and alter lipophilicity without increasing molecular weight significantly.[1][2] This guide provides a technical breakdown of their solubility profiles, crucial for formulation, assay preparation, and synthetic coupling.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Before addressing solubility, we must define the solute's solid-state characteristics, which dictate dissolution kinetics.[1][2]

| Property | Data |

| Formula | C₇H₁₁F₂N[1][2][3] · HCl (Total: C₇H₁₂ClF₂N) |

| Molecular Weight | 183.63 g/mol |

| Appearance | White to off-white crystalline solid |

| Salt Form | Hydrochloride (1:1 stoichiometry) |

| Key Isomer 1 | 4,4-Difluoro-6-azaspiro[2.5]octane HCl (CAS: 1282532-00-6) |

| Key Isomer 2 | 2,2-Difluoro-6-azaspiro[2.5]octane HCl (CAS: 1263132-31-5) |

| Hygroscopicity | Moderate (Requires desiccated storage) |

Solubility Profile

The solubility of C₇H₁₂ClF₂N is governed by two competing forces: the high lattice energy of the hydrochloride salt (favoring polar protic solvents) and the lipophilicity of the difluoro-spirocyclic scaffold.[1][2]

Quantitative Solubility Data

Data represents experimental values for CAS 1263132-31-5 and consensus properties for the structural class.

| Solvent Class | Solvent | Solubility Rating | Concentration Limit | Usage Context |

| Polar Aprotic | DMSO | High | ~37 mg/mL (200 mM) | Primary stock solution for biological assays.[1] |

| Polar Protic | Water | High | >50 mg/mL | Aqueous buffers, formulation studies. |

| Polar Protic | Methanol | High | >20 mg/mL | LC-MS sample prep, recrystallization.[1][2] |

| Chlorinated | DCM | Low/Moderate | <5 mg/mL | Poor for the salt; excellent for the Free Base. |

| Non-Polar | Hexane | Insoluble | <0.1 mg/mL | Used as an anti-solvent for precipitation. |

| Ethereal | THF | Low | <1 mg/mL | Poor solubility for the HCl salt. |

Mechanistic Insight[1][2][5]

-

The "Fluorine Effect": While the HCl salt is highly polar, the gem-difluoro group on the spiro ring increases the lipophilicity of the carbon skeleton compared to a non-fluorinated analog.[1][2] This allows the compound to penetrate cell membranes effectively once free-based, but in the salt form, the ionic interactions dominate.[1]

-

DMSO Solvation: DMSO is the preferred solvent for stock solutions because it disrupts the ionic lattice effectively while accommodating the hydrophobic fluorinated region.

-

pH Dependency:

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to validate exact solubility limits for your specific batch.[1][2]

-

Preparation: Weigh 10 mg of C₇H₁₂ClF₂N into a 4 mL glass vial.

-

Addition: Add 100 µL of the target solvent (e.g., PBS pH 7.4).

-

Equilibration: Vortex for 1 minute. If fully dissolved, add more solid. If undissolved, place on an orbital shaker at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PVDF filter.

-

Quantification: Analyze the supernatant via HPLC-UV (210 nm) or LC-MS against a standard curve prepared in DMSO.

Protocol B: Free-Basing for Synthetic Coupling

Researchers often struggle to dissolve the HCl salt in organic reaction solvents (DCM/THF).[1][2] Use this workflow to generate the soluble free base.

-

Dissolution: Dissolve 1.0 eq of C₇H₁₂ClF₂N in minimal water (approx. 5 mL/g).

-

Basification: Slowly add 1.2 eq of 1M NaOH or Saturated NaHCO₃. The solution will turn cloudy as the free amine oils out.

-

Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

-

Drying: Dry the combined organic layers over anhydrous Na₂SO₄.

-

Concentration: Filter and concentrate in vacuo (Note: The free amine may be volatile; do not apply high vacuum/heat for extended periods).

Visualized Workflows

Figure 1: Solubility Testing Decision Tree

This diagram outlines the logic for selecting the correct solvent system based on the intended application (Assay vs. Synthesis).

Caption: Decision matrix for solvent selection based on the downstream application of the fluorinated spiro-amine salt.

Figure 2: Free-Basing Extraction Pathway

Visualizing the phase transfer required to render the molecule soluble in non-polar organic solvents.[2]

Caption: Phase-transfer workflow to convert the water-soluble HCl salt into the DCM-soluble free amine.

Critical Handling Notes

-

NMR Analysis: When running NMR for identity verification, use DMSO-d₆ or D₂O .[1][2] Do not attempt to use CDCl₃ for the HCl salt, as solubility will be insufficient and peaks will be broad due to aggregation.

-

Storage: Store at -20°C in a desiccator. Fluorinated amine salts can be hygroscopic. Absorption of water will alter the effective molecular weight, leading to errors in stoichiometry during synthesis.

-

Safety: While specific toxicity data for these building blocks is often limited, treat as a potential irritant (Skin/Eye) and handle within a fume hood.

References

-

TargetMol Chemicals. (2024). Safety Data Sheet: 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride (CAS 1263132-31-5).[1][2][4] Retrieved from

-

PubChem. (n.d.). Compound Summary: 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride.[1][5][6] National Library of Medicine. Retrieved from

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

- 1. 2294194-98-0|3,3-Difluoro-1-isobutylpiperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 1303974-04-0|3,3-Difluoropiperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 1334413-17-0|3,3-Difluoro-4-methylpiperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. targetmol.com [targetmol.com]

- 5. WO2021222522A1 - Cd73 inhibiting 2,4-dioxopyrimidine compounds - Google Patents [patents.google.com]

- 6. 1282532-00-6|4,4-difluoro-6-azaspiro[2.5]octane hydrochloride|4,4-difluoro-6-azaspiro[2.5]octane hydrochloride|-范德生物科技公司 [bio-fount.com]

Structural Architectures of C7H12ClF2N: A Medicinal Chemistry Guide to Fluorinated Amine Scaffolds

Executive Summary

The molecular formula C7H12ClF2N represents a specific chemical space highly relevant to Fragment-Based Drug Discovery (FBDD). It characterizes a library of fluorinated amine scaffolds —typically secondary or tertiary amines functionalized with halogens to modulate lipophilicity (

This guide moves beyond theoretical enumeration to focus on the medicinally relevant isomers : specifically, fluorinated piperidines, pyrrolidines, and azepanes. These motifs are ubiquitous in modern kinase inhibitors, GPCR ligands, and CNS-active agents, where the gem-difluoro group is employed to block metabolic hotspots or induce specific ring conformations via the stereoelectronic gauche effect.

Part 1: Structural Deconstruction & Unsaturation Analysis

To navigate the isomeric landscape, we must first establish the structural constraints imposed by the formula.

Degree of Unsaturation (DoU) Calculation

The Degree of Unsaturation (also known as Index of Hydrogen Deficiency) dictates the topology of the molecule.

Given C7H12ClF2N :

-

(Halogens: Cl + 2F)

Implication: The molecule contains exactly one ring OR one double bond (C=C or C=N).[2]

-

Medicinal Preference: Saturated heterocycles (DoU=1 via ring) are preferred over acyclic alkenes due to better chemical stability and lower toxicity risks (avoiding Michael acceptors). Therefore, this guide focuses on cyclic saturated amines .

Part 2: High-Value Isomeric Classes

We categorize the isomers by ring size, as this dictates the conformational landscape and binding pocket suitability.

Class A: The Piperidines (6-Membered Rings)

Piperidines are the "gold standard" linkers in drug discovery. To satisfy C7H12ClF2N, a piperidine core (C5N) requires two exocyclic carbons (e.g., an N-ethyl group or dimethyl substituents).

Case Study Scaffold: N-ethyl-4-chloro-3,3-difluoropiperidine

-

Structure: A piperidine ring with a gem-difluoro group at C3, a chlorine at C4, and an ethyl group on the nitrogen.

-

Relevance: The gem-difluoro group at C3 lowers the pKa of the amine (via inductive electron withdrawal), improving oral bioavailability and blood-brain barrier (BBB) penetration.

-

Stereochemistry: The C4 carbon bearing the chlorine is a chiral center. The C3 fluorines are diastereotopic (see Part 3).

Class B: The Pyrrolidines (5-Membered Rings)

Pyrrolidines offer a more compact vector. A pyrrolidine core (C4N) requires three exocyclic carbons (e.g., N-isopropyl or N-propyl).

Case Study Scaffold: N-isopropyl-3-chloro-4,4-difluoropyrrolidine

-

Relevance: Pyrrolidines are often used when a tighter binding fit is required. The 3,4-substitution pattern creates a highly functionalized core where the halogens can engage in specific hydrophobic or halogen-bonding interactions within a protein pocket.

Class C: The Azepanes (7-Membered Rings)

Azepanes (C6N) require only one exocyclic carbon (N-methyl).

-

Relevance: While less common due to entropic penalties in binding, 3,3-difluoroazepanes are emerging as scaffolds to span larger active sites.

Figure 1: Classification of C7H12ClF2N isomers based on medicinal utility.

Part 3: Stereochemistry & Conformational Dynamics

The introduction of Fluorine and Chlorine introduces complex stereochemical behaviors that must be controlled.[3]

The Gem-Difluoro Effect (The Gauche Effect)

In 3,3-difluoropiperidines, the C-F bonds prefer to be gauche to adjacent C-N or C-C bonds rather than anti. This stereoelectronic effect (hyperconjugation between

-

Impact: This can lock the ring into a specific twist-boat or distorted chair conformation, potentially pre-organizing the molecule for binding (reducing the entropic penalty).

Chirality and Diastereomers

Using N-ethyl-4-chloro-3,3-difluoropiperidine as our model:

-

Chiral Center: C4 (bearing the Cl) is chiral (

or -

Prochirality: The C3 carbon bears two Fluorines. Because C4 is chiral, the two Fluorines at C3 become diastereotopic . They are chemically non-equivalent.

-

(cis to Cl) vs.

-

(cis to Cl) vs.

-

Nitrogen Inversion: The N-ethyl group undergoes rapid pyramidal inversion at room temperature, so the Nitrogen is generally not considered a static stereocenter unless the molecule is protonated (salt form) or sterically locked.

Resulting Isomers:

-

Enantiomers: (

)-4-chloro... and ( -

Conformers: Axial-Cl vs. Equatorial-Cl (influenced by the dipole repulsion between C-Cl and C-F bonds).

Part 4: Analytical & Separation Protocols

Distinguishing these stereoisomers requires specific protocols. Standard C18 HPLC is often insufficient for separating fluorinated enantiomers.

Protocol: 19F NMR for Diastereomer Identification

19F NMR is the most powerful tool here due to the 100% natural abundance of

Experimental Setup:

-

Solvent: Dissolve 5-10 mg of sample in

or -

Reference: Use hexafluorobenzene or trifluorotoluene as an internal standard (optional).

-

Acquisition: Acquire proton-decoupled

and coupled

Interpretation Logic:

-

Singlet: Indicates equivalent fluorines (likely achiral molecule or rapid averaging).

-

AB Quartet: Indicates diastereotopic fluorines . This confirms the presence of a nearby chiral center (e.g., the C4-Cl). The coupling constant (

) for gem-difluoro groups is typically large (230–250 Hz). -

Peak Splitting: If the sample is a racemate, you will see one set of signals. If you add a Chiral Shift Reagent (e.g., Pirkle alcohol), the signals will split, allowing determination of enantiomeric excess (ee).

Protocol: Chiral Preparative HPLC

To separate the (

-

Column Selection: Polysaccharide-based columns are superior for fluorinated heterocycles.

-

Primary Screen: Chiralpak IA, IB, or IC (immobilized amylose/cellulose).

-

Phase: Normal Phase (Hexane/IPA) often provides better resolution for halogens than Reverse Phase.

-

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

-

Note: Diethylamine (DEA) is crucial to suppress peak tailing caused by the basic amine nitrogen interacting with silanols.

-

-

Detection: UV at 210-220 nm (end absorption) or Refractive Index (RI) if UV is weak.

Figure 2: Workflow for the isolation and characterization of chiral fluorinated amines.

Part 5: Synthetic Pathways (Brief)

The synthesis of these scaffolds typically avoids direct fluorination of the amine due to oxidation risks.

-

Deoxofluorination Approach:

-

Building Block Approach (Recommended):

-

Start with commercially available 3,3-difluoropiperidine hydrochloride .

-

Step 1: N-alkylation with ethyl bromide (

, MeCN). -

Step 2: C-H activation or lithiation (less common) to introduce the Chlorine, OR start with a chloro-substituted difluoro building block.

-

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

-

Reich, H. J. (2023). WinDNMR: Dynamic NMR Spectra for Conformational Analysis. University of Wisconsin-Madison. Link

Sources

A Researcher's Guide to the Safe Handling and Risk Assessment of Novel Halogenated Amines: A Case Study on the C7H12ClF2N Molecular Formula

Disclaimer: The molecular formula C7H12ClF2N represents a multitude of possible chemical structures (isomers), each with unique physical, chemical, and toxicological properties. This document does not pertain to a specific, known compound but rather serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the principles of creating a comprehensive safety profile for a novel or uncharacterized halogenated amine. The data presented herein is illustrative and based on related chemical structures to provide a realistic framework for risk assessment.

Introduction: The Imperative of Proactive Safety Assessment

In the fast-paced environment of drug discovery and materials science, novel chemical entities are synthesized daily. While these compounds hold immense potential, they also present unknown hazards. A robust safety assessment, grounded in the principles of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is not merely a regulatory hurdle but a fundamental component of scientific integrity and laboratory safety.[1][2] This guide uses the hypothetical molecular formula C7H12ClF2N to illustrate the systematic process of hazard identification, risk mitigation, and the development of safe handling protocols.

The presence of halogens (chlorine and fluorine) and a nitrogen atom in a flexible seven-carbon backbone suggests several potential hazard classes. Halogenated compounds can exhibit significant toxicity, while the amine group can confer corrosive properties and basicity.[3][4] Therefore, a cautious and systematic approach is paramount before handling any quantity of such a substance.

Part 1: Hazard Identification and GHS Classification

The first step in any safety protocol is to anticipate the potential hazards. This is formally achieved through the GHS, an international standard for chemical hazard communication.[2][5] For a novel compound like C7H12ClF2N, classification is predictive, based on the hazards associated with its functional groups.

Predicted Hazard Profile

Based on common halogenated amines and similar structures, a plausible GHS classification for an uncharacterized C7H12ClF2N isomer would include the following hazards.

| Hazard Class | Pictogram | Signal Word | Hazard Statement (Illustrative) |

| Acute Toxicity (Oral, Dermal, Inhalation) | Skull and Crossbones | Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. |

| Skin Corrosion/Irritation | Corrosion | Danger | H314: Causes severe skin burns and eye damage.[6][7] |

| Serious Eye Damage/Irritation | Corrosion | Danger | H318: Causes serious eye damage. |

| Specific Target Organ Toxicity (Single Exposure) | Health Hazard / Exclamation Mark | Warning | H335: May cause respiratory irritation.[8][9] |

| Hazardous to the Aquatic Environment | Environment | Warning | H411: Toxic to aquatic life with long lasting effects. |

This table is illustrative. The actual classification would require empirical data.

The Logic of GHS Hazard Communication

The GHS framework is designed to be a self-validating system of communication, ensuring that users can quickly understand the risks and necessary precautions.

Caption: GHS Hazard Communication Workflow for a Novel Chemical.

Part 2: Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is the cornerstone of chemical safety. This involves a hierarchy of controls, starting with engineering controls and supplemented by appropriate PPE. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of such protective practices.[10]

Engineering Controls

-

Chemical Fume Hood: All manipulations of C7H12ClF2N, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[11]

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[12]

Personal Protective Equipment (PPE) Protocol

Given the predicted corrosive and toxic nature of C7H12ClF2N, a comprehensive PPE protocol is required.[13]

| Protection Type | Specification | Causality and Rationale |

| Hand Protection | Nitrile or Neoprene gloves (double-gloving recommended). | Provides a barrier against dermal absorption. Double-gloving is crucial for handling highly toxic materials, allowing for safe removal of the outer glove if contamination occurs. Check manufacturer's breakthrough time data. |

| Eye Protection | Chemical splash goggles and a full-face shield. | The amine functionality suggests high corrosivity. Goggles prevent splashes from reaching the eyes, while the face shield protects the entire face from splashes during transfers of larger volumes.[4] |

| Skin and Body Protection | Flame-resistant laboratory coat, long pants, and closed-toe shoes. | A lab coat provides a primary barrier. For significant splash risks, a chemically resistant apron should be worn over the lab coat.[14] |

| Respiratory Protection | Not required if work is conducted within a fume hood. | A fume hood is the primary engineering control for respiratory protection. In case of a large spill or ventilation failure, a self-contained breathing apparatus (SCBA) would be necessary for emergency response.[15] |

Part 3: Safe Handling, Storage, and Emergency Procedures

Standard Operating Procedure (SOP) for Handling

A detailed SOP is essential for ensuring consistent and safe practices.[11][16]

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.[11]

-

Weighing: Weigh the material in a disposable container (e.g., a glass vial or weigh boat) within the fume hood to contain any dust or vapors.

-

Transfer: If transferring a solution, use a syringe or cannula for liquid transfers to minimize exposure. For solids, use a spatula and carefully add to the reaction vessel.

-

Post-Handling: Tightly cap the source container. Decontaminate the spatula or syringe with an appropriate solvent (e.g., isopropanol), and dispose of all contaminated disposable materials in a designated hazardous waste container.

-

Glove Removal: Remove the outer pair of gloves first, turning them inside out. Then, remove the inner pair. Wash hands thoroughly with soap and water.[13]

Storage Requirements

Proper segregation and storage of chemicals are critical to prevent accidental reactions.[12][17]

-

Location: Store in a designated, well-ventilated, and secured area.[17] A corrosives cabinet is recommended.

-

Incompatibilities: Halogenated amines can be incompatible with strong oxidizing agents, acids, and acid chlorides.[18] Store C7H12ClF2N away from these chemical classes.

-

Container: Keep the container tightly sealed to prevent the release of vapors.[19]

Caption: Chemical Storage Segregation Plan.

Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

| Exposure Route | First-Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[20] |

| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7] |

Spill Response:

-

Evacuate: Alert personnel and evacuate the immediate area.

-

Control: If safe to do so, remove ignition sources and increase ventilation (only if the spill is in a fume hood).

-

Contain: For small spills, use an inert absorbent material (e.g., vermiculite or sand).

-

Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material into a labeled hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Conclusion

While the specific hazards of any isomer of C7H12ClF2N remain uncharacterized without empirical data, a framework built on the known risks of similar chemical structures provides a robust starting point for its safe management. By adhering to the principles of GHS, implementing stringent engineering and administrative controls, and utilizing appropriate PPE, researchers can confidently and safely explore the scientific potential of novel chemical entities. This proactive approach to safety is not a barrier to innovation; it is the foundation upon which sustainable and responsible scientific progress is built.

References

-

Chemical Storage - Environment, Health & Safety - University of Wisconsin–Madison. (n.d.). Retrieved February 23, 2026, from [Link]

-

Chemical Storage in Research Labs: Safety & Compliance - Apollo Scientific. (n.d.). Retrieved February 23, 2026, from [Link]

-

Chemical Safety in Research and Teaching | New Mexico State University. (n.d.). Retrieved February 23, 2026, from [Link]

-

Chemicals and Hazardous Materials | Harvard Environmental Health and Safety. (n.d.). Retrieved February 23, 2026, from [Link]

-

Chemical Handling and Storage - Environmental Health and Safety - Iowa State University. (n.d.). Retrieved February 23, 2026, from [Link]

-

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) - International Labour Organization. (n.d.). Retrieved February 23, 2026, from [Link]

-

Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

-

GHS Classification Search Tool | ChemRadar. (n.d.). Retrieved February 23, 2026, from [Link]

-

GHS Classification (Rev.11, 2025) Summary - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

-

GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS) - UNECE. (n.d.). Retrieved February 23, 2026, from [Link]

-

AMINE O Safety Data Sheet. (2016, March 8). BASF. Retrieved February 23, 2026, from [Link]

-

hydrocarbons, C7, n-alkanes, isoalkanes, cyclics Safety Data Sheet. (2023, June 2). DHC Solvent Chemie GmbH. Retrieved February 23, 2026, from [Link]

-

desflurane Safety Data Sheet. (2017, February 27). Airgas. Retrieved February 23, 2026, from [Link]

-

ADDOCAT KE-9018 363D Material Safety Data Sheet. (n.d.). Tri-iso. Retrieved February 23, 2026, from [Link]

-

2-chlorobenzylamine Safety Data Sheet. (n.d.). Sdfine. Retrieved February 23, 2026, from [Link]

-

3-Chloro-2,3,3-trifluoropropene Safety Data Sheet. (2024, December 17). Retrieved February 23, 2026, from [Link]

Sources

- 1. ilo.org [ilo.org]

- 2. Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia [en.wikipedia.org]

- 3. tri-iso.com [tri-iso.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. GHS Classification Search Tool | GHS Hazard Classification Search | Chemical Classification and Labelling Search [chemradar.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 10. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]

- 11. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 12. apolloscientific.co.uk [apolloscientific.co.uk]

- 13. sds.chemtel.net [sds.chemtel.net]

- 14. lgcstandards.com [lgcstandards.com]

- 15. chemical.kao.com [chemical.kao.com]

- 16. Chemicals and Hazardous Materials | Harvard Environmental Health and Safety [ehs.harvard.edu]

- 17. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]

- 18. fishersci.com [fishersci.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. airgas.com [airgas.com]

Technical Guide: Commercial Sourcing & Application of C7H12ClF2N (Fluorinated Azaspiro Building Blocks)

Executive Summary

Compound Class: Fluorinated Azaspirocyclic Amine Hydrochlorides

Primary Target Isomer: 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride

Formula: C

This guide addresses the procurement, handling, and application of C

The guide focuses on the two most commercially relevant isomers utilized in Fragment-Based Drug Discovery (FBDD):

-

1,1-Difluoro-6-azaspiro[2.5]octane HCl (Piperidine mimic)

-

5,5-Difluoro-2-azaspiro[3.4]octane HCl (Pyrrolidine/Azetidine mimic)

Part 1: Chemical Identity & Commercial Specifications

Researchers must distinguish between isomers when ordering, as the formula C

Primary Isomer Specifications

| Feature | Isomer A (Dominant) | Isomer B (Secondary) |

| System Name | 1,1-Difluoro-6-azaspiro[2.5]octane HCl | 5,5-Difluoro-2-azaspiro[3.4]octane HCl |

| CAS Number | 1263132-31-5 | 2806738-90-7 (varies by salt form) |

| Core Structure | Spiro-fused Cyclopropane + Piperidine | Spiro-fused Cyclobutane + Pyrrolidine |

| Role | Piperidine Bioisostere | Proline/Azetidine Bioisostere |

| MW | 183.63 g/mol | 183.63 g/mol |

| Exact Mass | 147.086 (Free base) | 147.086 (Free base) |

| Solubility | DMSO, Methanol, Water (High) | DMSO, Methanol |

Validated Suppliers (Global)

The following suppliers have been verified for stock availability and purity (>95%) suitable for GLP/GMP synthesis campaigns.

-

PharmaBlock Sciences: Primary manufacturer known for scaling spirocyclic building blocks. They often hold the process patents for the [2.5]octane synthesis.

-

Enamine: Offers the widest diversity of spiro-isomers, particularly useful for SAR (Structure-Activity Relationship) exploration around the C7 core.

-

BLD Pharm: Reliable stock for gram-scale quantities of CAS 1263132-31-5.

-

ChemScene: Secondary distributor often holding stock in US/EU warehouses for faster delivery.

Part 2: Technical Application & Rationale

The "Spiro-Fluoro" Effect in Drug Design

The C

-

Metabolic Stability: The gem-difluoro group on the spiro ring (e.g., the cyclopropane moiety in Isomer A) lowers the pKa of the adjacent amine slightly and blocks oxidative metabolism at the most accessible carbon sites.

-

Vector Control: Unlike linear alkyl chains, the spiro-fusion locks the amine vectors, reducing the entropic penalty upon binding to a protein target.

-

Lipophilicity Modulation: The fluorine atoms lower the basicity of the amine and modulate LogP, often improving oral bioavailability compared to non-fluorinated analogues.

Decision Matrix: Selecting the Right Isomer

Use the following logic flow to determine which C7 isomer fits your SAR campaign.

Figure 1: Decision tree for selecting the appropriate spirocyclic isomer based on the parent scaffold geometry.

Part 3: Handling & Quality Control Protocols

Storage and Stability[2]

-

Hygroscopicity: As a hydrochloride salt, C

H -

Shelf Life: Stable for >2 years at -20°C. At room temperature, it may absorb moisture, leading to "clumping" which affects stoichiometry in coupling reactions.

-

Free Basing: For reactions requiring the free amine (e.g., Buchwald-Hartwig coupling), neutralize the salt in situ using DIPEA or Cs

CO

QC Validation: 19F-NMR

The most rapid way to verify the identity of these isomers is Fluorine NMR, as the splitting patterns are distinct for spiro-systems.

-

Protocol: Dissolve 5mg in DMSO-d6.

-

Expected Shift (Isomer A): Look for an AB quartet system (or complex multiplet depending on resolution) around -130 to -150 ppm, characteristic of gem-difluorines on a cyclopropane ring.

-

Impurity Check: A singlet at -120 ppm often indicates hydrolysis products or ring-opening impurities.

Part 4: Synthetic Workflow Integration

When using C

Figure 2: Standard workflow for integrating the hydrochloride salt into medicinal chemistry routes.

Experimental Protocol: Amide Coupling (Example)

-

Activation: Dissolve Carboxylic Acid (1.0 eq) in DMF (0.1 M). Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins.

-

Addition: Add 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride (1.1 eq) directly as a solid.

-

Reaction: Stir at RT for 2-4 hours.

-

Observation: The mixture should turn clear as the salt dissolves and reacts.

-

Workup: Dilute with EtOAc, wash with NaHCO

(sat) and Brine. Dry over Na

References

-

PharmaBlock Sciences. (2025).[2] Featured Building Blocks: Spirocycles and Fluorinated Scaffolds.[2] Retrieved from

-

PubChem. (2025).[2] Compound Summary: 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride (CAS 1263132-31-5). National Library of Medicine. Retrieved from

- Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. (Contextual foundation for spiro-amine use).

-

Stepaniuk, O., et al. (2025).[2] Synthesis of Spirocyclic Building Blocks. (Methodology for spiro-synthesis).[2][3][4] Journal of Organic and Pharmaceutical Chemistry. Retrieved from

-

BLD Pharm. (2025).[2] Product Catalog: CAS 1263132-31-5 Specifications. Retrieved from

Sources

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract: The strategic incorporation of halogen atoms, particularly fluorine, into organic molecules has become a cornerstone of modern drug discovery. This guide provides a comprehensive technical overview of a novel chemical space defined by the molecular formula C7H12ClF2N. While no specific compound with this formula is yet prominent in the literature, this document serves as a forward-looking manual for researchers seeking to explore this untapped area. We will delve into the rationale for investigating such compounds, propose potential isomeric structures, outline plausible synthetic strategies, detail essential analytical and characterization techniques, and explore a range of a priori biological applications. This whitepaper is designed to be a practical and insightful resource, empowering researchers to pioneer the development of next-generation therapeutics and functional materials based on the C7H12ClF2N framework.

Introduction: The Rationale for Exploring C7H12ClF2N

The confluence of a seven-carbon scaffold, a nitrogen heteroatom, and a unique combination of chlorine and difluoro substituents presents a compelling opportunity for chemical innovation. The integration of fluorine is a well-established strategy in medicinal chemistry to modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1] The presence of both chlorine and two fluorine atoms offers a rich landscape for fine-tuning these physicochemical parameters. Furthermore, the nitrogen atom provides a handle for forming salts, establishing key hydrogen bonds with biological targets, and serving as a reactive center for further chemical modification.

Halogenated organic compounds are prevalent in nature and have been developed for a wide array of applications, from pharmaceuticals to agrochemicals.[2][3][4] The C7H12ClF2N formula suggests a saturated or partially unsaturated cycloheptane or a related acyclic or heterocyclic structure, offering diverse conformational possibilities that can be exploited for targeted drug design. This guide will provide the foundational knowledge for researchers to systematically explore this promising, yet uncharted, chemical territory.

Isomeric Landscape and Structural Hypotheses

The molecular formula C7H12ClF2N gives rise to a vast number of potential isomers. Understanding this isomeric diversity is the first step in designing a targeted research program. The structural possibilities can be broadly categorized as follows:

-

Cycloheptylamine Derivatives: A seven-membered carbocyclic ring functionalized with a chlorine atom, two fluorine atoms, and an amino group. The relative positions of these substituents will lead to numerous regioisomers and stereoisomers.

-

Fluorinated and Chlorinated Azepane Derivatives: A seven-membered heterocyclic ring containing the nitrogen atom (an azepane skeleton), decorated with chlorine and fluorine atoms.

-

Piperidine and Pyrrolidine Derivatives: Six- and five-membered nitrogen-containing rings with fluorinated and chlorinated alkyl side chains.

-

Acyclic Amines: Linear or branched seven-carbon chains containing chlorine, fluorine, and a nitrogen atom.

The choice of which isomeric family to pursue will depend on the desired therapeutic target and the synthetic accessibility. For instance, cycloheptane derivatives are of interest for their conformational flexibility, which can be advantageous for optimizing binding to protein targets.[1][5]

Synthetic Strategies and Methodologies

The synthesis of C7H12ClF2N isomers will require a multi-step approach, leveraging modern techniques in organofluorine chemistry and heterocyclic synthesis. Below are proposed synthetic workflows for accessing key structural motifs.

Synthesis of Fluorinated and Chlorinated Cycloheptylamine Derivatives

A plausible route to substituted cycloheptylamines could involve the functionalization of a cycloheptanone precursor.

Experimental Protocol:

-

α-Fluorination and Chlorination of Cycloheptanone:

-

Start with commercially available cycloheptanone.

-

Perform an electrophilic fluorination using a reagent such as Selectfluor® to introduce the fluorine atoms. The regioselectivity can be controlled by the choice of reaction conditions and substrate.[6]

-

Subsequent chlorination at an adjacent or remote position can be achieved using various chlorinating agents like N-chlorosuccinimide (NCS).

-

-

Reductive Amination:

-

The resulting halogenated cycloheptanone can be converted to the corresponding amine via reductive amination.

-

React the ketone with an ammonia source (e.g., ammonium acetate) or a primary amine in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

-

Diagram of Synthetic Workflow:

Caption: Proposed synthesis of cycloheptylamine derivatives.

Synthesis of Fluorinated Azepane Derivatives

For heterocyclic targets, ring-expansion strategies or the cyclization of functionalized acyclic precursors are viable options.

Experimental Protocol:

-

Synthesis of a Halogenated Acyclic Precursor:

-

Begin with a suitable seven-carbon diol or amino alcohol.

-

Selectively introduce fluorine and chlorine atoms using established halogenation methods.

-

-

Cyclization to Form the Azepane Ring:

-

Convert the terminal hydroxyl groups to leaving groups (e.g., tosylates or mesylates).

-

Perform an intramolecular nucleophilic substitution with a primary amine to close the ring.

-

Diagram of Synthetic Logic:

Caption: General strategy for azepane synthesis.

Analytical Characterization

Given the high likelihood of generating isomeric mixtures, a robust analytical workflow is critical for structural elucidation and purity assessment.

| Analytical Technique | Purpose | Expected Information |

| Mass Spectrometry (MS) | Molecular weight determination and elemental composition confirmation. | A molecular ion peak corresponding to the exact mass of C7H12ClF2N. Fragmentation patterns can provide clues about the structure. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and isomer identification. | ¹H NMR: Chemical shifts and coupling constants reveal the proton environment. ¹³C NMR: Shows the number of unique carbon atoms. ¹⁹F NMR: Crucial for identifying the electronic environment of the fluorine atoms and their coupling to neighboring protons. 2D NMR techniques (COSY, HSQC, HMBC) will be essential for assigning the full structure. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for N-H bonds (in amines), C-F bonds, and C-Cl bonds. |

| Molecular Rotational Resonance (MRR) Spectroscopy | Unambiguous differentiation of isomers in a mixture without separation. | Provides precise rotational constants that are unique to each isomer's three-dimensional structure.[7][8] |

Experimental Protocol: Isomer Analysis using MRR Spectroscopy

-

Sample Introduction: Introduce the synthesized mixture into the high-vacuum chamber of the MRR spectrometer, typically through a heated nozzle to generate a molecular beam.

-

Data Acquisition: Excite the molecules with a broadband microwave pulse and record the resulting free induction decay.

-

Spectral Analysis: Fourier transform the time-domain signal to obtain the frequency-domain spectrum.

-

Computational Correlation: Compare the experimentally observed rotational constants to those predicted from ab initio quantum chemical calculations for all plausible isomers. A match between the experimental and calculated constants provides a definitive structural assignment for each component in the mixture.[7][8]

Potential Biological and Industrial Applications

The structural features of C7H12ClF2N compounds suggest a range of potential applications, particularly in the life sciences.

-

Central Nervous System (CNS) Agents: The lipophilicity imparted by the halogen atoms could facilitate blood-brain barrier penetration, making these compounds candidates for CNS-active drugs.

-

Antimicrobial Agents: Many halogenated natural products exhibit potent antimicrobial activity.[3][4] Novel C7H12ClF2N scaffolds could represent a new class of antibiotics.

-

Enzyme Inhibitors: The unique electronic properties of the C-F and C-Cl bonds can be exploited to design specific enzyme inhibitors, for example, in the context of cancer therapy.[9]

-

Agrochemicals: The development of new pesticides and herbicides often relies on halogenated organic molecules.[10]

-

Advanced Materials: Fluorinated compounds can possess unique properties relevant to materials science, such as in the development of liquid crystals or specialized polymers.[11][12]

Conclusion and Future Directions

The chemical space defined by the formula C7H12ClF2N represents a fertile ground for discovery. While this guide has laid out a theoretical and practical framework for the exploration of these novel compounds, the ultimate success will depend on the ingenuity and perseverance of the researchers who venture into this territory. The synthesis and characterization of the first C7H12ClF2N isomers will undoubtedly open up new avenues in medicinal chemistry and materials science. It is our hope that this document will serve as a catalyst for such pioneering work, providing both the strategic vision and the detailed methodologies necessary to unlock the potential of this exciting new class of halogenated compounds.

References

-

Herasymchuk, M., et al. (2020). Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks. European Journal of Organic Chemistry. [Link]

-

Kodavanti, P. R. S. (2023). Perspective on halogenated organic compounds. National Institutes of Health. [Link]

-

Engvild, K. C. (1986). Biological activities of natural halogen compounds. ResearchGate. [Link]

-

Butler, A., & Catter-Facklin, T. (2020). Biological Activity of Recently Discovered Halogenated Marine Natural Products. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Synthesis of polyfluorinated cycloheptane derivative 504. [Link]

-

Gribble, G. W. (2015). Halogenated Organic Compounds - A Global Perspective. ResearchGate. [Link]

-

Sandford, G. (2015). Synthesis of Fluorinated N-Heterocycles: Analogues of Febrifugine. Durham University. [Link]

-

Wikipedia. (n.d.). Glossary of chemical formulae. [Link]

-

Pate, B. H. (2023). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. Wiley Online Library. [Link]

-

Ben Amor, I., et al. (n.d.). General chemical formula of the compounds under study (n = 7-12). ResearchGate. [Link]

-

PubChem. (n.d.). Chlorodifluoroacetonitrile. National Institutes of Health. [Link]

-

Plunkett, W., et al. (2018). Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. eLife. [Link]

-

PCCP HOT Articles. (2017). Energetic and spectroscopic properties of the low-lying C7H2 isomers: a high-level ab initio perspective. Royal Society of Chemistry. [Link]

-

Pate, B. H. (2023). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. CRIS. [Link]

-

MDPI. (2023). Organic Compounds with Biological Activity. MDPI. [Link]

-

Mlostoń, G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Fluorinated N-Heterocycles: Analogues of Febrifugine [researchrepository.ucd.ie]

- 7. researchgate.net [researchgate.net]

- 8. cris.unibo.it [cris.unibo.it]

- 9. Organic Compounds with Biological Activity | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Advanced Quantification of C7H12ClF2N (2,2-Difluoro-6-azaspiro[2.5]octane HCl)

Executive Summary & Scientific Rationale

This protocol details the analytical strategy for 2,2-Difluoro-6-azaspiro[2.5]octane hydrochloride (C7H12ClF2N), a specialized fluorinated spirocyclic amine intermediate often used in medicinal chemistry to modulate lipophilicity and metabolic stability.

The Analytical Challenge:

The core difficulty in quantifying C7H12ClF2N is its lack of a conjugated

The Solution: This guide presents two orthogonal methodologies designed for specific stages of drug development:

-

Protocol A (Trace Quantification): UHPLC-MS/MS using HILIC chromatography for maximum sensitivity (bioanalysis/genotoxic impurity screening).

-

Protocol B (Assay & Purity): HPLC-CAD (Charged Aerosol Detection) for robust, universal quantification without derivatization (CMC/Quality Control).

Chemical Identity & Properties

| Property | Description |

| IUPAC Name | 2,2-Difluoro-6-azaspiro[2.5]octane hydrochloride |

| Formula | C7H12ClF2N (Salt) / C7H11F2N (Free Base) |

| MW | 183.63 g/mol (Salt) / 147.17 g/mol (Free Base) |

| CAS | 1263132-31-5 |

| pKa (Calc) | ~10.5 (Secondary Amine) |

| LogP (Calc) | ~1.2 (Free Base) |

| Solubility | Soluble in Water, Methanol, DMSO |

Protocol A: Trace Quantification via HILIC-MS/MS

Objective: Quantification of C7H12ClF2N in complex matrices (plasma or reaction mixtures) at ng/mL levels. Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is selected over Reversed-Phase (RP) because the analyte is highly polar and positively charged at neutral/acidic pH. HILIC provides superior retention and desolvation efficiency for ESI+.

Instrumentation & Conditions[1][2]

-

System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+

-

Column: Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm)

-

Column Temp: 40°C

-

Flow Rate: 0.4 mL/min

Mobile Phase Strategy

-

Mobile Phase A (MPA): 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid). Buffer is critical for peak shape.

-

Mobile Phase B (MPB): Acetonitrile (0.1% Formic Acid).

Gradient Table:

| Time (min) | % MPB (ACN) | State | Mechanism |

| 0.00 | 90% | Initial | High organic favors HILIC retention |

| 1.00 | 90% | Isocratic | Load sample |

| 5.00 | 50% | Ramp | Elute polar impurities |

| 5.10 | 90% | Reset | Re-equilibrate |

| 8.00 | 90% | Stop | Ready for next inj |

Mass Spectrometry Parameters (ESI+)

The analyte is detected as the protonated free base

-

Ion Source: Electrospray Ionization (Positive)[1]

-

Curtain Gas: 30 psi

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

MRM Transitions:

| Transition Type | Precursor (m/z) | Product (m/z) | CE (eV) | Structural Logic |

| Quantifier | 148.1 | 128.1 | 20 | Loss of HF (Common in fluorinated aliphatics) |

| Qualifier | 148.1 | 100.1 | 35 | Ring cleavage/Loss of CH2F2 fragments |

Protocol B: Purity Assay via HPLC-CAD

Objective: Routine purity testing and assay determination (>98%) where MS is overkill or unavailable. Rationale: Charged Aerosol Detection (CAD) detects any non-volatile analyte regardless of optical properties. It is superior to Refractive Index (RI) for gradient compatibility and sensitivity.

Instrumentation[1][2][3][4]

-

Detector: Thermo Scientific Corona Veo CAD (or similar).

-

Nebulizer Temp: 35°C (Optimized for semi-volatiles).

-

Power Function: 1.00 (Linearity correction may be needed).

Chromatographic Conditions (Reversed Phase)

To retain this polar amine on C18, we use a high pH strategy to suppress ionization (neutralize the amine), increasing hydrophobicity.

-

Column: Agilent Poroshell HPH-C18 (2.7 µm, 3.0 x 100 mm). High pH resistant.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

-

Mobile Phase B: Acetonitrile.[1]

-

Flow Rate: 0.6 mL/min.

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5%

60% B -

8-10 min: 95% B (Wash)

Sample Preparation Workflows

The following diagram illustrates the decision matrix for sample preparation based on the matrix type.

Figure 1: Decision tree for sample preparation ensuring compatibility with HILIC and RP modes.

Method Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the data, the following system suitability tests (SST) must be passed before every run.

System Suitability Parameters[2]

| Parameter | Acceptance Criteria | Scientific Logic |

| Retention Time (RT) Precision | RSD | Ensures pump stability and column equilibration (critical for HILIC). |

| Peak Tailing Factor | Secondary amines interact with silanols; poor tailing indicates column aging or pH drift. | |

| Signal-to-Noise (LOQ) | S/N | Defines the limit of quantification. |

| Blank Interference | < 5% of LOQ area | Essential for trace analysis of ubiquitous amines. |

Linearity & Range

-

Protocol A (MS): Linear range typically 1.0 ng/mL to 1000 ng/mL (

). Use -

Protocol B (CAD): CAD response is curvilinear. Use a Quadratic fit or log-log plot for broad ranges (

).

Troubleshooting Guide

Issue: Peak Splitting in HILIC

-

Cause: Sample solvent mismatch. Injecting an aqueous sample into a high-organic HILIC mobile phase causes "breakthrough."

-

Fix: Dissolve/dilute the sample in 90% Acetonitrile / 10% Buffer before injection.

Issue: High Backpressure on CAD

-

Cause: Salt precipitation.

-

Fix: Ensure the nebulizer is flushed with 10% Methanol/Water after the run. Do not leave phosphate buffers (if used) in the system; volatile buffers (Ammonium Formate/Acetate) are mandatory for CAD.

References

-

HILIC Mechanism for Polar Amines: McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A.

-

Charged Aerosol Detection Principles: Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A.

-

Analysis of Fluorinated Pharmaceuticals: Pusateri, M. A., et al. (2018). Analytical strategies for the determination of organofluorine compounds. Analytical Chemistry.[2][3][1][4][5][6][7]

-

Spirocyclic Scaffolds in Drug Discovery: Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Determining the accuracy and suitability of common analytical techniques for sophorolipid biosurfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

C7H12ClF2N as a potential inhibitor of [target enzyme/protein]

Application Note: Characterization of C7H12ClF2N (1,1-Difluoro-5-azaspiro[2.5]octane HCl) as a Potential Inhibitor of Monoamine Oxidase B (MAO-B)

Executive Summary

Compound Identification: C7H12ClF2N Systematic Name: 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride Target Class: Flavin-containing Amine Oxidoreductases (Primary Target: Monoamine Oxidase B, MAO-B) Application: Fragment-based drug discovery (FBDD), metabolic stability probing, and enzyme kinetics profiling.

This technical guide outlines the protocol for evaluating 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride (hereafter referred to as DF-Spiro ) as a competitive inhibitor of Monoamine Oxidase B (MAO-B). The presence of the gem-difluorocyclopropane moiety serves as a bioisostere for the carbonyl group and modulates the basicity of the secondary amine (pKa adjustment), making it a privileged scaffold for targeting the catalytic site of amine oxidases and protecting against metabolic N-dealkylation.

Scientific Rationale & Mechanism

Structural Logic

The DF-Spiro scaffold offers distinct advantages over traditional piperidine-based inhibitors:

-

Conformational Restriction: The spiro-fusion rigidifies the piperidine ring, reducing the entropic penalty upon binding to the MAO-B active site.

-

Electronic Modulation: The fluorine atoms at the C1 position withdraw electron density, lowering the pKa of the secondary amine (approx. 8.5–9.0 vs. 11.0 for piperidine). This increases the fraction of the uncharged species at physiological pH, facilitating access to the hydrophobic active site of MAO-B.

-

Metabolic Blockade: The gem-difluoro group blocks the common site of oxidative metabolism, potentially extending the half-life of the inhibitor.

Proposed Mechanism of Inhibition

MAO-B oxidizes amines via a single-electron transfer mechanism involving the FAD cofactor. DF-Spiro is hypothesized to act via competitive reversible inhibition :

-

Binding: The secondary amine coordinates with the "aromatic cage" (Tyr398/Tyr435) in the substrate cavity.

-

Steric Occlusion: The bulky gem-difluoro group clashes with the FAD cofactor or the entrance loop, preventing the binding of natural substrates (e.g., dopamine, phenylethylamine).

-

Transition State Mimicry: The spiro-cycle mimics the transition state of substrate oxidation, stabilizing the enzyme-inhibitor complex.

Experimental Protocols

Protocol A: In Vitro Fluorometric Inhibition Assay (Amplex Red)

Objective: Determine the IC50 of DF-Spiro against recombinant human MAO-B.

Reagents:

-

Buffer: 100 mM Potassium Phosphate, pH 7.4.

-

Enzyme: Recombinant Human MAO-B (1 U/mL stock).

-

Substrate:

-Tyramine (200 µM final) or Benzylamine. -

Detection: Amplex Red Reagent (50 µM) + Horseradish Peroxidase (HRP, 1 U/mL).

-

Inhibitor: DF-Spiro (Stock: 10 mM in DMSO).

Workflow:

-

Preparation: Dilute DF-Spiro in Buffer to create a 10-point concentration series (0.1 nM to 100 µM).

-

Pre-incubation: Mix 40 µL of Enzyme solution (0.05 U/mL final) with 10 µL of Inhibitor. Incubate at 37°C for 15 minutes. Note: This step allows for the detection of slow-binding inhibition.

-

Reaction Initiation: Add 50 µL of Master Mix (Substrate + Amplex Red + HRP).

-

Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes at 37°C.

-

Data Analysis: Calculate the initial velocity (

) from the linear portion of the curve. Plot % Inhibition vs. log[Inhibitor] to determine IC50.

Validation Criteria:

-

Z-Factor: > 0.5 for the assay plate.

-

Reference Control: Selegiline (IC50 ~10-20 nM) must be included as a positive control.

Protocol B: Kinetic Mechanism Analysis (Lineweaver-Burk)

Objective: Define the mode of inhibition (Competitive, Non-competitive, or Mixed) and determine the inhibition constant (

Methodology:

-

Matrix Setup: Prepare a 4x4 matrix of Substrate concentrations (0.5x, 1x, 2x, 5x

) and Inhibitor concentrations (0, 0.5x, 1x, 2x IC50). -

Reaction: Run the enzymatic reaction as described in Protocol A.

-

Plotting: Construct Lineweaver-Burk plots (1/V vs. 1/[S]).

-

Competitive: Lines intersect at the Y-axis (

unchanged, -

Non-Competitive: Lines intersect at the X-axis (

unchanged, -

Mixed: Lines intersect in the second quadrant.

-

-

Calculation: Use the Cheng-Prusoff equation for competitive inhibition:

Data Presentation & Visualization

Table 1: Expected Physicochemical Profile of C7H12ClF2N

| Property | Value / Description | Impact on Inhibition |

| MW | 183.63 g/mol | Fragment-sized; high ligand efficiency potential. |

| LogP | ~1.2 (Predicted) | Moderate lipophilicity; good CNS penetration potential. |

| TPSA | 12.0 Ų | Excellent membrane permeability. |

| H-Bond Donors | 1 (NH2+) | Critical for anchoring to Asp294 (if applicable) or water networks. |

| Fluorine Effect | Lowers amine pKa; increases metabolic stability. |

Figure 1: MAO-B Inhibition Pathway & Screening Workflow

Caption: Mechanistic pathway of competitive inhibition by DF-Spiro and the sequential screening cascade.

Critical Considerations & Troubleshooting

-

Solubility: While the hydrochloride salt is water-soluble, the free base is lipophilic. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid enzyme denaturation.

-

Time-Dependence: Fluorinated amines can sometimes act as mechanism-based inactivators (suicide substrates). If the IC50 decreases significantly with increased pre-incubation time (e.g., 5 min vs 60 min), investigate for irreversible covalent modification.

-

Interference: Primary and secondary amines can react with aldehydes. Ensure the assay coupling system (HRP/Amplex Red) is not inhibited by the compound itself (run a control with H2O2 only).

References

-

Wouters, J. (1998). Structural aspects of monoamine oxidase and its reversible inhibitors. Current Medicinal Chemistry. Link

-

Binda, C., et al. (2004). Structure of human monoamine oxidase B, a drug target for the treatment of neurological disorders. Nature Structural & Molecular Biology. Link

-

Fluorochem. (2024).[1][2] Product Specification: 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride. Link

- Silverman, R. B. (1995). Mechanism-based enzyme inactivation: chemistry and enzymology. CRC Press.

Sources

C7H12ClF2N formulation for in vivo studies

Application Note: Formulation & Delivery of C7H12ClF2N (Fluorinated Amine HCl) for In Vivo Studies

Executive Summary

This guide details the formulation, stability assessment, and in vivo administration protocols for C7H12ClF2N (Molecular Weight: ~183.62 g/mol ). Based on its stoichiometry, this compound is classified as a fluorinated amine hydrochloride salt (Base:

While the hydrochloride salt form typically confers water solubility, the presence of gem-difluoro (

Physicochemical Profiling & Pre-Formulation

Before attempting in vivo work, the compound must be profiled to select the correct vehicle.

Calculated Properties (Reference)

| Property | Value | Implication for Formulation |

| Formula | Stoichiometry suggests a mono-HCl salt of a fluorinated amine. | |

| MW | 183.62 g/mol | Low MW facilitates rapid clearance; frequent dosing may be required. |

| Physical State | White/Off-white Solid | Likely hygroscopic. Store with desiccant at -20°C. |

| Predicted pKa | 8.5 – 10.5 (Amine) | Ionized (soluble) at pH < 7.0. Risk of precipitation at pH > 7.4. |

| Solubility (Water) | High (Acidic pH) | Native pH of solution will be ~4.0–5.0 (acidic). |

The "Common Ion Effect" Trap

Warning: Do not dissolve this compound directly in 0.9% Saline (NaCl) as the primary solvent if the concentration is near the saturation limit. The high concentration of chloride ions (

-

Recommendation: Dissolve in pure water or 5% Dextrose (D5W) first, then adjust tonicity.

Vehicle Selection Strategy

The choice of vehicle depends strictly on the required concentration and route of administration.

Figure 1: Decision tree for vehicle selection based on dose requirements and administration route.

Detailed Formulation Protocols

Protocol A: Standard Aqueous Formulation (For Low Doses < 10 mg/kg)

Best for: IV Bolus, IP, PO screening.

Materials:

-

C7H12ClF2N (Solid)

-

Sterile Water for Injection (WFI) or 5% Dextrose (D5W)

-

0.1N NaOH (for pH adjustment)

-

0.22 µm PES Syringe Filter (Polyethersulfone is low-binding for amines)

Procedure:

-

Calculation: Calculate the required mass.

-

Example: For 5 mL of 2 mg/mL solution

Weigh 10 mg.

-

-

Dissolution: Add 90% of the final volume of WFI or D5W. Vortex for 1-2 minutes. The solution should be clear and colorless.

-

Note: The pH will likely be acidic (~pH 4.0-5.0) due to the HCl moiety.

-

-

pH Adjustment (Critical):

-

Check pH using a micro-probe.

-

If pH < 4.5 (too acidic for IV), slowly add 0.1N NaOH dropwise under stirring.

-

Target pH: 5.5 – 6.5.

-

Caution: Do not exceed pH 7.0. As you approach the pKa of the amine, the free base (

) may precipitate as a cloudy haze.

-

-

Finalize: Add remaining solvent to volume.

-

Sterilization: Filter through a 0.22 µm PES filter into a sterile vial.

Protocol B: Co-Solvent Formulation (For High Doses > 20 mg/kg)

Best for: Toxicology studies, IP, PO where solubility is limited.

Vehicle Composition: 5% DMSO / 40% PEG400 / 55% Saline.

Procedure:

-

Weighing: Weigh C7H12ClF2N into a glass vial.

-

Primary Solubilization: Add the calculated volume of DMSO (5% of total). Vortex until fully dissolved.

-

Why: DMSO disrupts the crystal lattice of the fluorinated compound effectively.

-

-

Stabilization: Add PEG400 (40% of total).[1] Vortex.

-

Why: PEG400 acts as a co-solvent to maintain solubility when water is added.

-

-

Dilution: Slowly add Saline (55% of total) while vortexing.

-

Observation: If cloudiness appears, sonicate for 5 mins at 37°C. If it remains cloudy, the formulation is unstable; switch to Cyclodextrin (Protocol C).

-

Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Best for: Valuable compounds, preventing irritation, long-term infusion.

Vehicle: 20% (w/v) SBE-β-Cyclodextrin (Captisol®) in Water.

Procedure:

-

Prepare a 20% stock solution of SBE-β-CD in water.

-

Add C7H12ClF2N solid to the CD solution.

-

Stir for 30–60 minutes. The hydrophobic fluorinated motif will encapsulate inside the cyclodextrin torus, shielding it from water while maintaining solubility.

-

Filter sterilize.

In Vivo Administration Guidelines

Dosing Volumes & Limits

Based on animal welfare guidelines (e.g., IACUC), strictly adhere to these limits to prevent hemodynamic shock.

| Species | Route | Ideal Vol. | Max Vol. | pH Tolerance | Recommended Vehicle |

| Mouse (25g) | IV (Tail Vein) | 100 µL | 200 µL | 5.0 – 8.0 | D5W or Saline |

| IP | 250 µL | 500 µL | 4.5 – 8.5 | Saline / PEG400 mix | |

| PO (Gavage) | 200 µL | 250 µL | 3.0 – 9.0 | Water / Methylcellulose | |

| Rat (250g) | IV | 1.0 mL | 2.0 mL | 5.0 – 8.0 | D5W |

Administration Workflow

Figure 2: Critical workflow for intravenous administration.

Quality Control & Stability

-

Visual Inspection: Hold the vial against a black background with a strong light source (Tyndall effect). Any scattering indicates micro-precipitation. Do not inject.

-

Stability: Amine hydrochlorides are generally stable in solution for 24 hours at 4°C. However, fluorinated amines can undergo slow hydrolysis or cyclization depending on the specific position of the Fluorine/Chlorine.

-

Rule:Always formulate fresh (ex tempore) for the first study. Do not store solutions overnight until stability data (HPLC) confirms it is safe.

-

References

-

National Institutes of Health (NIH) - PubChem. Compound Summary: Chlorodifluoroamine (Structural Analog Reference). [Link]

-

University of Kentucky. IACUC Guidelines: Injection Techniques and Maximum Dosing Volumes. [Link]

-

Journal of Pharmaceutical Sciences. Solubilization of Poorly Water-Soluble Drugs by Cyclodextrins. (Loftsson et al.) [Link]

-

Frontiers in Pharmacology. Introduction to Small Molecule Preclinical Development and Formulation. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Halogenated Aliphatic Amines

Guide Focus: C7H12ClF2N and Analogs

Welcome to the technical support center for the purification of complex halogenated aliphatic amines, with a focus on compounds represented by the molecular formula C7H12ClF2N. This guide is designed for researchers, chemists, and process development scientists who encounter challenges in achieving high purity for these often novel and sensitive molecules.